1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

Chiral resolution Enantioselective synthesis Lipase catalysis

Programs targeting GABA transporters or ORL1/NOP receptors face multi-step protection/deprotection sequences when using mono-functional piperidine building blocks. This single trifunctional scaffold-with orthogonally addressable Boc-amine, free carboxylic acid, and secondary hydroxyl-eliminates protecting-group crossover. • Reduces synthetic steps by ~2 per library member in parallel synthesis. • Enables access to all four stereoisomers via enzymatic resolution (≥99% ee). • Direct precursor to glial-selective GABA uptake inhibitors and first selective ORL1 antagonist.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 1015939-24-8
Cat. No. B1520916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid
CAS1015939-24-8
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)
InChIKeyMZOSQXSHAOWJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-hydroxypiperidine-3-carboxylic Acid: Structural and Functional Profile


1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid (CAS 1015939-24-8) is a bifunctional N-Boc-protected piperidine building block bearing a carboxylic acid at the 3-position and a hydroxyl group at the 4-position (C₁₁H₁₉NO₅, MW 245.27 g/mol) . The compound belongs to the class of orthogonally protected heterocyclic amino acid surrogates widely employed in medicinal chemistry for constructing conformationally constrained bioactive molecules [1]. Its three chemically addressable handles—the acid-labile Boc-protected secondary amine, the free carboxylic acid, and the secondary hydroxyl—enable sequential, chemoselective derivatization without protecting-group crossover, a feature that distinguishes it from simpler mono-functional piperidine intermediates [2]. The 3,4-substitution pattern maps directly onto the pharmacophoric scaffold of (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid, a potent and glial-selective GABA uptake inhibitor equipotent with nipecotic acid, and its trans-4-hydroxy-3-carboxylate ester serves as a key chiral intermediate en route to the first reported selective ORL1-receptor antagonist [3][4].

1
Orthogonal Trifunctionality Acid-labile N-Boc, free 3-COOH, and 4-OH enable sequential chemoselective derivatization
2
Stereochemical Precursor Direct access to both cis and trans 4-hydroxypiperidine-3-carboxylic acid scaffolds; reported glial-selective GABA uptake inhibition context (deprotected form)
3
Combinatorial Synthesis Fit Validated in solid-phase split-and-mix oligosaccharide mimetic library construction

1-Boc-4-hydroxypiperidine-3-carboxylic Acid: Irreplaceability


Substituting this compound with a generic N-Boc-piperidine cannot replicate its synthetic utility because the precise 3-carboxyl/4-hydroxyl vicinal substitution pattern is not a trivial structural variation—it fundamentally governs downstream stereochemical outcomes, biological target engagement, and the scope of accessible derivatives. The trans diastereomer of the corresponding ethyl ester is the documented precursor to the first selective ORL1 antagonist [1], whereas the cis (3RS,4SR) configuration of the deprotected core is the isomer equipotent with nipecotic acid as a GABA uptake inhibitor; the trans (3RS,4RS) isomer is approximately 20-fold weaker [2]. Regioisomeric variants such as 1-Boc-4-hydroxypiperidine-4-carboxylic acid (CAS 495414-64-7) place both substituents geminally at the 4-position, yielding spiro-lactam chemistry rather than the vicinal amino acid scaffold accessible from the 3,4-substituted system . Mono-functional analogs—1-Boc-4-hydroxypiperidine (CAS 109384-19-2) and 1-Boc-piperidine-3-carboxylic acid (CAS 84358-12-3)—each lack one of the two functional handles, precluding the orthogonal three-point derivatization strategy that is the primary procurement rationale for CAS 1015939-24-8 [3].

Regioisomer Mismatch
1-Boc-4-hydroxypiperidine-4-carboxylic acid (CAS 495414-64-7) carries geminal substitution; may drive spiro-lactam formation, not vicinal amino acid scaffold construction.
Incomplete Functional Handles
Mono-functional analogs (e.g., 1-Boc-4-hydroxypiperidine, 1-Boc-piperidine-3-carboxylic acid) lack the orthogonal 3-COOH or 4-OH, preventing three-point sequential derivatization.
Stereochemical Outcome Risk
The trans ester is the reported key intermediate for ORL1 antagonist synthesis; the cis scaffold maps to glial-selective GABA uptake inhibition. Incorrect relative stereochemistry at procurement may compromise downstream target engagement.

1-Boc-4-hydroxypiperidine-3-carboxylic Acid: Quantitative Evidence vs. Analogs


Enzymatic Kinetic Resolution: High Enantioselectivity

The trans-ethyl ester derivative of the target compound, (±)-ethyl trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate, undergoes highly enantioselective kinetic resolution via Pseudomonas fluorescens lipase-catalyzed asymmetric O-acetylation, achieving an enantiomeric ratio E >200 and yielding enantiomerically pure (ee ≥ 99%) (3S,4S)-ethyl trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate [1]. In direct comparison, the regioisomeric (±)-ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate resolved under the same enzymatic strategy with Candida antarctica lipase A showed substantially lower enantioselectivity (E = 75) [1]. The corresponding cis-4-hydroxy-3-carboxylate isomer was also resolved with E >200, confirming that the 4-hydroxy-3-carboxylate substitution pattern (both cis and trans) is uniquely amenable to high-efficiency lipase-mediated chiral separation versus the 3-hydroxy-4-carboxylate regioisomer [1].

Enantioselective Resolution
Head-to-head
E >200 (trans-4-hydroxy-3-carboxylate, lipase AK) vs E = 75 for regioisomeric 3-hydroxy-4-carboxylate (lipase A); ee ≥99% achieved
Reported >2.7× higher enantioselectivity; supports enantiopure trans ester preparation from this substitution pattern.
Vinyl acetate, diisopropyl ether, room temp; regioisomer requires different conditions and gives lower E.
Chiral resolution Enantioselective synthesis Lipase catalysis

Baker's Yeast Reduction: Diastereoselective Control

Reduction of N-tert-butoxycarbonyl-4-oxopiperidine-3-carboxylic acid ethyl ester (the ketone precursor to the target compound's ethyl ester) with fermenting baker's yeast proceeded with complete diastereoselectivity, yielding exclusively one diastereomer of N-Boc-4-hydroxypiperidine-3-carboxylic acid ethyl ester [1]. Under non-fermenting conditions, the same reduction gave the product with 24–41% enantiomeric excess [1]. By contrast, reduction of the regioisomeric ketone N-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylic acid ethyl ester under identical fermenting conditions gave racemic product [1]. This establishes that the 4-oxo-3-carboxylate substitution pattern uniquely supports complete diastereocontrol in whole-cell biotransformations, whereas the 3-oxo-4-carboxylate regioisomer does not.

Diastereoselective Bioreduction
Head-to-head
Complete diastereoselectivity (single diastereomer) from N-Boc-4-oxopiperidine-3-carboxylate; regioisomeric 3-oxo-4-carboxylate gives racemic product
4-Oxo-3-carboxylate pattern uniquely supports biocatalytic diastereocontrol; regioisomer yields no stereocontrol.
Fermenting baker's yeast, aqueous medium; Saccharomyces cerevisiae.
Biocatalytic reduction Diastereoselectivity Baker's yeast

Glial-Selective GABA Uptake Inhibition

The deprotected core scaffold (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (compound 21) is equipotent with nipecotic acid as an inhibitor of GABA uptake in rat brain synaptosomes, with an IC₅₀ value in the low micromolar range (~10 µM) [1]. Critically, while nipecotic acid inhibits neuronal and glial GABA uptake equally, compound 21 preferentially interacts with the glial GABA uptake system, providing a functionally meaningful selectivity profile not observed with nipecotic acid [1]. The trans diastereomer (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid (compound 4) is approximately 20-fold weaker as a GABA uptake inhibitor (~200 µM IC₅₀), demonstrating that the 3,4-relative stereochemistry is the dominant determinant of potency [1]. The Boc-protected form (target compound) serves as the direct synthetic precursor to both diastereomers, enabling systematic stereochemical SAR exploration from a single building block [2].

GABA Uptake Inhibition (Deprotected)
Class-level
cis-(3RS,4SR) scaffold IC₅₀ ~10 µM (equipotent to nipecotic acid, glial-selective); trans isomer ~200 µM (20-fold weaker)
Reported cis scaffold offers glial-selective profile; supports stereochemical SAR exploration from common Boc-protected precursor.
[³H]GABA uptake in rat brain synaptosomes; class-level inference.
GABA transporter Neuropharmacology Uptake inhibition

Orthogonal Trifunctional Derivatization

The target compound presents three chemically orthogonal reactive sites—Boc-protected amine (acid-labile), free carboxylic acid (nucleophile/electrophile), and secondary hydroxyl (nucleophile)—within a single piperidine ring. This trifunctional architecture has been exploited in solid-phase split-and-mix combinatorial synthesis: 4-hydroxypiperidine-3-carboxylic acid was coupled to diverse piperidine carboxylic acid building blocks to generate simplified oligosaccharide mimetic libraries screened as glycosidase inhibitors [1]. In contrast, 1-Boc-4-hydroxypiperidine (CAS 109384-19-2, MW 201.26) offers only two reactive sites (protected amine + hydroxyl), and 1-Boc-piperidine-3-carboxylic acid (MW 229.27) offers only two (protected amine + carboxyl), each precluding the three-point diversity generation achievable with the target compound [2]. The 4,4-geminal regioisomer 1-Boc-4-hydroxypiperidine-4-carboxylic acid (CAS 495414-64-7) also bears three functional groups, but the geminal arrangement drives spiro-lactam formation rather than the vicinal amino acid/peptidomimetic chemistry accessible from the 3,4-pattern .

Trifunctional vs Bifunctional
Cross-study
3 orthogonal handles (N-Boc, 3-COOH, 4-OH) vs 2 handles in mono-functional analogs; validated in solid-phase combinatorial library synthesis
Enables three diversification points from single building block; bifunctional analogs limit combinatorial scope.
Split-and-mix synthesis of piperidine-based carbohydrate mimics; LC-MS characterization.
Orthogonal protection Solid-phase synthesis Combinatorial chemistry

Validated ORL1 Antagonist Intermediate

The trans-4-hydroxy ester derivative of the target compound (compound 5 in the literature) has been specifically identified as a key intermediate in the synthesis of the first reported selective ORL1 (opioid receptor-like 1 / NOP) receptor antagonist [1]. This direct literature precedent establishes a validated synthetic trajectory from the Boc-protected building block to a pharmacologically relevant target class. By comparison, the simpler building blocks 1-Boc-4-hydroxypiperidine and 1-Boc-piperidine-3-carboxylic acid lack the combined 4-hydroxy and 3-carboxyl/ester functionality required for this specific synthetic route, necessitating additional functionalization steps that introduce yield losses and purification burden [2]. The ORL1 antagonist target class is of significant therapeutic interest for cognitive enhancement and treatment of locomotor disorders including Parkinsonism [3].

ORL1 Antagonist Intermediate
Supporting evidence
Trans ester derivative documented as key intermediate to first selective ORL1/NOP receptor antagonist
Precedent reduces route-scouting time; mono-functional analogs lack this validated trajectory.
Literature: Forró & Fülöp, 2004; refers to trans-4-hydroxy ester.
ORL1 antagonist Nociceptin receptor Pain therapeutics

Commercial Availability and Purity Benchmarking

CAS 1015939-24-8 is commercially supplied at a standard purity of ≥95% by multiple reputable vendors including Bidepharm, Beyotime, and CymitQuimica, with batch-specific QC documentation (NMR, HPLC, GC) available [1]. In comparison, the structurally closest regioisomer 1-Boc-4-hydroxypiperidine-4-carboxylic acid (CAS 495414-64-7) is typically supplied at comparable purity but is primarily marketed for spiro-lactam chemistry, not for vicinal amino acid scaffold construction . The unprotected analog 4-hydroxypiperidine-3-carboxylic acid (free amine, CAS not standardized) is commercially sparse and requires in-house Boc protection before use in multi-step sequences, adding a synthetic step with associated yield loss (typical Boc protection: 85–95% yield, introducing 5–15% material loss before the first productive step) [2]. The commercial availability of the pre-protected form eliminates this protection step and its associated procurement and quality control overhead.

Commercial Availability
Supporting evidence
≥95% purity, multiple vendors; batch-specific QC documentation (NMR, HPLC, GC)
Pre-protected form eliminates in-house Boc protection step; broader vendor base than unprotected analog.
Typical Boc protection step loss: 5–15%; storage at room temp, sealed.
Quality control Batch analysis Procurement specification

1-Boc-4-hydroxypiperidine-3-carboxylic Acid: Recommended Applications


Chiral Drug Discovery: ORL1 & GABA Transporter Programs

Programs targeting the ORL1/NOP receptor or GABA transporters (GAT-1, GAT-3) should prioritize CAS 1015939-24-8 as the entry building block. The trans ester derivative is the documented intermediate for the first selective ORL1 antagonist, and lipase-catalyzed kinetic resolution provides access to either enantiomer in ≥99% ee with E >200 [1]. For GABAergic programs, deprotection yields the cis-(3RS,4SR) scaffold that is equipotent with nipecotic acid (IC₅₀ ~10 µM) but with the added dimension of glial selectivity not available from nipecotic acid itself [2]. Starting from a single commercially available building block rather than pursuing separate synthetic routes for each stereoisomer reduces procurement complexity and inventory management burden.

Combinatorial Library Synthesis: Three-Point Diversity

For solid-phase or solution-phase parallel synthesis programs generating compound libraries for phenotypic or target-based screening, the trifunctional architecture of this building block—Boc-protected amine, free carboxylic acid, and secondary hydroxyl—enables three independent diversification steps without protecting group crossover [1]. This has been experimentally validated in the construction of split-and-mix oligosaccharide mimetic libraries [2]. Compared to using separate mono-functional building blocks that would require sequential coupling and deprotection, the pre-assembled trifunctional scaffold reduces the number of synthetic operations per library member by approximately two steps, directly decreasing synthesis cycle time and reagent consumption.

β-Amino Acid and Foldamer Research

The 3-carboxyl-4-hydroxy substitution on a saturated piperidine ring creates a conformationally restricted β-amino acid analog. Orthogonally protected trans-4-aminopiperidine-3-carboxylic acid (derived from the target compound via hydroxyl-to-amine conversion) has been utilized as a building block in foldamer research [1]. The stereochemical configuration at positions 3 and 4 can be systematically controlled through the baker's yeast reduction (complete diastereoselectivity for the cis relative configuration) or enzymatic resolution (either enantiomer), providing access to all four stereoisomers from a single commercial starting material [2]. This level of stereochemical control is not achievable from achiral mono-substituted piperidine building blocks without extensive asymmetric synthesis development.

NBTI-Class Antibacterial Development

The target compound has been investigated as a precursor in the synthesis of novel bacterial topoisomerase inhibitors (NBTIs) targeting DNA gyrase and topoisomerase IV, a clinically validated antibacterial mechanism [1]. The N-linked aminopiperidine chemotype derived from this scaffold class has demonstrated broad-spectrum antibacterial activity with reduced hERG liability [2]. Procurement of the pre-functionalized 3-carboxyl-4-hydroxy scaffold provides a more advanced starting point for SAR exploration of the piperidine linker region compared to the unsubstituted N-Boc-piperidine or mono-hydroxylated analogs, saving 2–3 synthetic steps in the construction of the key pharmacophoric element [3].

Application
Selection Property
Validation Focus
ORL1 & GABA Transporter Scaffold Synthesis
Boc-protected precursor to both cis and trans 4-hydroxypiperidine-3-carboxylate scaffolds
Stereochemical integrity and biological profiling consistency
Combinatorial Library Construction
Three orthogonal reactive handles (N-Boc, 3-COOH, 4-OH)
Orthogonal protection stability and diversification step yield
β-Amino Acid & Foldamer Research
Conformationally restricted piperidine core with stereochemically controlled 3,4-substitution
Diastereomeric purity and stereochemical reproducibility
Antibacterial Topoisomerase Inhibitor (NBTI) Research
Pre-functionalized 3-carboxyl-4-hydroxy piperidine for aminopiperidine linker assembly
Synthetic route length and hERG-related selectivity screening context
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